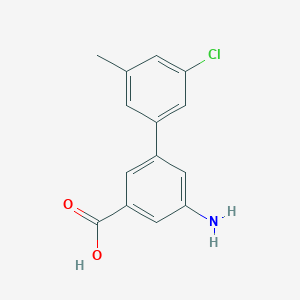
2-(3-Chloro-5-methylphenyl)-5-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-5-methylphenyl)-5-methoxybenzoic acid, also known as 5-methoxy-2-(3-chloro-5-methylphenyl) benzoic acid (MCMB) is a type of organic acid with a molecular formula of C10H9ClO3. MCMB is a white crystalline solid that is soluble in water and ethanol. It has a melting point of 138-140°C, and is used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
MCMB has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a corrosion inhibitor in metal surfaces. It has also been used as a fluorescent dye for imaging and tracking biomolecules, and as a dye for the detection of proteins and nucleic acids.
Mecanismo De Acción
MCMB is known to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. MCMB is also known to interact with the serotonin transporter, which is involved in the regulation of serotonin in the brain.
Biochemical and Physiological Effects
MCMB has been shown to have several biochemical and physiological effects. In vitro studies have shown that MCMB can inhibit the growth of several cancer cell lines, as well as having anti-inflammatory and anti-fungal effects. In vivo studies have shown that MCMB can reduce anxiety-like behaviors in mice, and can also reduce the severity of seizures in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCMB has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable in aqueous solutions. However, it is also important to note that MCMB is a relatively weak inhibitor of enzymes, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving MCMB. These include further studies into its effects on cancer cell lines, its potential use as an anti-inflammatory and anti-fungal agent, and its potential use as a therapeutic agent for the treatment of anxiety and seizure disorders. Additionally, further research could be conducted into its potential use as a fluorescent dye for imaging and tracking biomolecules, and as a dye for the detection of proteins and nucleic acids.
Métodos De Síntesis
MCMB can be synthesized by a process known as Friedel-Crafts acylation, which involves the reaction of a phenol with an acyl chloride in the presence of an aluminum chloride catalyst. This reaction produces an acylated phenol, which is then hydrolyzed to yield MCMB.
Propiedades
IUPAC Name |
2-(3-chloro-5-methylphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-5-10(7-11(16)6-9)13-4-3-12(19-2)8-14(13)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBKBQYRNABGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690337 |
Source


|
| Record name | 3'-Chloro-4-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-23-2 |
Source


|
| Record name | 3'-Chloro-4-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














